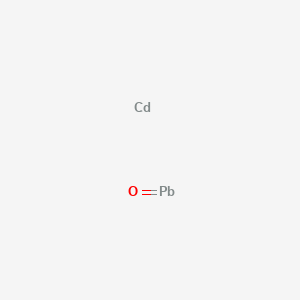
Plumbanone--cadmium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbanone–cadmium (1/1) is a compound that consists of one plumbanone molecule and one cadmium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–cadmium (1/1) typically involves the reaction of plumbanone with cadmium salts under controlled conditions. One common method is to dissolve plumbanone in a suitable solvent, such as ethanol or methanol, and then add a cadmium salt, such as cadmium chloride or cadmium nitrate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the plumbanone–cadmium complex. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of plumbanone–cadmium (1/1) may involve larger-scale reactions using similar principles. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Additionally, advanced purification techniques, such as chromatography and distillation, may be employed to obtain high-purity plumbanone–cadmium (1/1).
Analyse Des Réactions Chimiques
Types of Reactions
Plumbanone–cadmium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The cadmium atom in the compound can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while reduction may produce cadmium metal. Substitution reactions can result in a variety of metal-organic complexes.
Applications De Recherche Scientifique
Plumbanone–cadmium (1/1) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: Plumbanone–cadmium (1/1) is used in the production of advanced materials, such as semiconductors and nanomaterials.
Mécanisme D'action
The mechanism of action of plumbanone–cadmium (1/1) involves its interaction with molecular targets and pathways. The cadmium atom in the compound can bind to specific proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cadmium oxide: Similar in terms of containing cadmium but differs in its oxidation state and chemical properties.
Cadmium chloride: Another cadmium-containing compound with different reactivity and applications.
Plumbanone: The parent compound of plumbanone–cadmium (1/1), without the cadmium atom.
Uniqueness
Plumbanone–cadmium (1/1) is unique due to its specific combination of plumbanone and cadmium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
174539-64-1 |
|---|---|
Formule moléculaire |
CdOPb |
Poids moléculaire |
335 g/mol |
Nom IUPAC |
cadmium;oxolead |
InChI |
InChI=1S/Cd.O.Pb |
Clé InChI |
CGODHOORBDWKPL-UHFFFAOYSA-N |
SMILES canonique |
O=[Pb].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


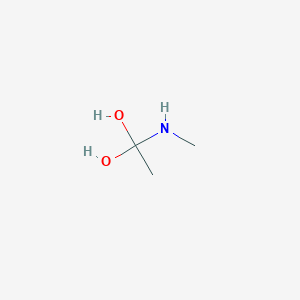

![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
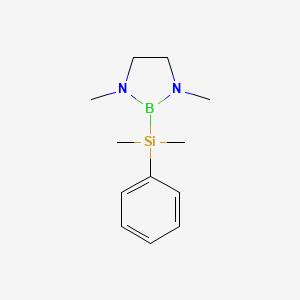
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
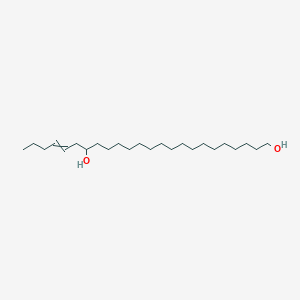
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
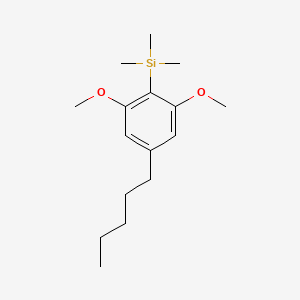
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
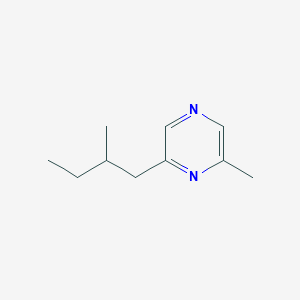
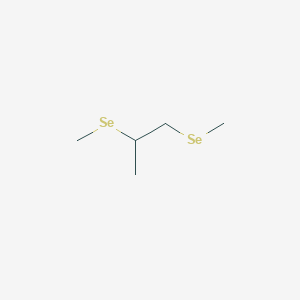
![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
